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Abstract

Pinolenic acid, a polyunsaturated fatty acid found in pine nuts, has garnered significant
interest for its potential role in appetite regulation and weight management. This technical guide
provides an in-depth analysis of the physiological effects of pinolenic acid on key appetite-
regulating hormones, primarily cholecystokinin (CCK) and glucagon-like peptide-1 (GLP-1). It
summarizes quantitative data from key clinical trials, details the experimental protocols used in
these studies, and visualizes the proposed signaling pathways and experimental workflows.
This document is intended to serve as a comprehensive resource for researchers, scientists,
and professionals in the field of drug development who are exploring the therapeutic potential
of pinolenic acid and its derivatives.

Introduction

The global prevalence of obesity and related metabolic disorders has spurred research into
novel therapeutic strategies that can effectively modulate appetite and energy intake. Gut
hormones play a pivotal role in the intricate signaling network that governs hunger and satiety.
Among these, CCK and GLP-1, released from enteroendocrine cells in the gastrointestinal tract
in response to nutrient ingestion, are key mediators of satiation. Pinolenic acid (PLA), a
characteristic fatty acid of pine nut oil, has emerged as a promising natural compound capable
of stimulating the release of these anorexigenic hormones, thereby potentially reducing food
intake and promoting a feeling of fullness. This guide delves into the scientific evidence
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supporting the effects of pinolenic acid on appetite-regulating hormones, providing a detailed
overview of the underlying mechanisms and experimental findings.

Signaling Pathways of Pinolenic Acid in
Enteroendocrine Cells

Pinolenic acid is believed to exert its effects on appetite-regulating hormones primarily
through the activation of free fatty acid receptors (FFARS) expressed on the surface of
enteroendocrine cells (I-cells for CCK and L-cells for GLP-1) in the small intestine. Specifically,
pinolenic acid has been identified as a dual agonist for Free Fatty Acid Receptor 1 (FFARL,
also known as GPR40) and Free Fatty Acid Receptor 4 (FFAR4, also known as GPR120).

The binding of pinolenic acid to these G-protein coupled receptors initiates a cascade of
intracellular signaling events, leading to the secretion of CCK and GLP-1. The proposed
signaling pathway is as follows:

Enteroendocrine Cell (I-cell/L-cell)

FFAR4
(GPR120)

Intestinal Lumen

Pinolenic Acid Secretion

Ca?* Release
(from ER)

FFARL
(GPRA40)

Click to download full resolution via product page
Figure 1: Proposed signaling pathway of pinolenic acid in enteroendocrine cells.

Quantitative Data on Hormone Release

Several clinical trials have investigated the effects of pinolenic acid, typically administered as
Korean pine nut oil (PNO), on CCK and GLP-1 levels in humans. The following tables
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summarize the key quantitative findings from these studies.

Fatty Acid (50 pM)

CCK-8 Release (pg/mL)

Korean Pine Nut FFA 493
Oleic Acid 145
Linoleic Acid 138
Alpha-Linolenic Acid 124
Italian Stone Pine Nut FFA 62
Control (Capric Acid) 46

Data from Pasman et al. (2008)[1]

Table 2: In Vivo Effects of Korean Pine Nut Oil on CCK
and GLP-1 in Overweight Women (n=18)

Total AUC
Peak Increase Time to Peak Increase vs.
Treatment (3g) Hormone .
from Placebo (minutes) Placebo (4
hours)
_ 60.3% (p <
Pine Nut FFA CCK-8 ~60% 30
0.0001)
GLP-1 ~25% 60 25.1% (p < 0.05)
_ 22.0% (p =
Pine Nut TG CCK-8 ~22% 60
0.0189)
GLP-1 Not significant - Not significant
Data from
Pasman et al.
(2008)[1]
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Table 3: Effect of PinnoThin™ FFA on Food Intake in
Overweight Women (n=42)

Reduction vs.

Treatment (29g) Parameter p-value
Placebo

PinnoThin™ FFA Food Intake (grams) 9% 0.036

Energy Intake (kcal) 7% (50 kcal) Not significant

Data from Hughes et
al. (2008) as cited in
Einerhand (2008)[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro CCK-8 Release Assay (Pasman et al., 2008)

e Cell Line: Murine neuroendocrine tumor cell line, STC-1.

e Cell Culture: STC-1 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM)
supplemented with 10% fetal bovine serum, 4 mM L-glutamine, 100 IU/mL penicillin, and 100
pg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.

» Experimental Procedure:
o STC-1 cells were seeded in 24-well plates and grown to confluence.
o The culture medium was removed, and the cells were washed with serum-free DMEM.

o Fatty acids (Korean Pine Nut FFA, Italian Stone Pine nut FFA, oleic acid, linoleic acid,
alpha-linolenic acid, and capric acid as a negative control) were diluted in cell culture
media to a final concentration of 50 puM.

o The fatty acid solutions were added to the cells and incubated for 1 hour at 37°C.

o After incubation, the supernatant was collected and stored at -80°C until analysis.
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e Hormone Measurement: CCK-8 levels in the supernatant were quantified using a
commercially available enzyme immunoassay (EIA) kit.
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Figure 2: Experimental workflow for the in vitro CCK-8 release assay.

Human Clinical Trial (Pasman et al., 2008)

o Study Design: Randomized, double-blind, placebo-controlled, crossover trial.
o Participants: 18 healthy, overweight, postmenopausal women (BMI 25-30 kg/m 2).
* Interventions:
o 3 g Korean pine nut free fatty acids (FFA) in capsules.
o 3 g Korean pine nut triglycerides (TG) in capsules.
o 3 g olive oil (placebo) in capsules.
o A standardized breakfast was provided immediately after capsule ingestion.
o Experimental Procedure:
o Participants fasted overnight before each study day.
o Abaseline blood sample was taken.
o Participants consumed one of the three interventions with a standardized breakfast.
o Blood samples were collected at 0, 30, 60, 90, 120, 180, and 240 minutes post-ingestion.

o Appetite sensations were assessed using visual analogue scales (VAS) at the same time
points.

o A washout period of at least one week separated each intervention.

e Hormone Measurement: Plasma CCK-8 and GLP-1 concentrations were determined by
radioimmunoassay (RIA).
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Figure 3: Experimental workflow for the human clinical trial.
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Discussion and Future Directions

The available evidence from both in vitro and in vivo studies strongly suggests that pinolenic

acid, particularly in its free fatty acid form, is a potent stimulator of the satiety hormones CCK

and GLP-1.[1][2][3][4] The proposed mechanism involving the activation of FFAR1 and FFAR4
provides a plausible explanation for these effects. The observed reduction in prospective food
intake in human subjects further supports the potential of pinolenic acid as a natural appetite
suppressant.[1][2][5]

However, several areas warrant further investigation. The majority of clinical trials have been
conducted with small sample sizes and for short durations. Larger, long-term studies are
needed to confirm the efficacy and safety of pinolenic acid for weight management in diverse
populations. Furthermore, the optimal dosage and formulation (free fatty acid vs. triglyceride)
for maximizing the effects on appetite-regulating hormones and subsequent food intake require
further elucidation.

Future research should also focus on the downstream effects of pinolenic acid-induced
hormone release on gastric emptying, nutrient absorption, and central nervous system
pathways involved in appetite control. A deeper understanding of these mechanisms will be
crucial for the development of pinolenic acid-based nutraceuticals or pharmaceuticals for the
management of obesity and related metabolic disorders.

Conclusion

Pinolenic acid demonstrates a clear physiological effect on the release of the key appetite-
regulating hormones CCK and GLP-1. The existing body of research provides a strong
foundation for its potential application in weight management. This technical guide has
summarized the key quantitative data, detailed the experimental protocols of seminal studies,
and visualized the underlying signaling pathways to provide a comprehensive resource for the
scientific community. Continued research in this area is encouraged to fully unlock the
therapeutic potential of this unique fatty acid.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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